molecular formula C17H14N4 B7789684 (E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile

Cat. No.: B7789684
M. Wt: 274.32 g/mol
InChI Key: RUIKLXALNVIGRX-ACCUITESSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile is an organic compound that features a benzimidazole ring and an aniline derivative. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile typically involves the formation of the benzimidazole ring followed by the introduction of the aniline derivative. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Condensation Reactions: Condensation of the benzimidazole derivative with an appropriate aldehyde or ketone to introduce the enenitrile moiety.

    Substitution Reactions: Introduction of the aniline derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the aniline moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or aniline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Amines derived from the reduction of the nitrile group.

    Substitution Products: Various substituted benzimidazole or aniline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to the presence of the benzimidazole ring, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials, dyes, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with benzimidazole rings can interact with various molecular targets such as enzymes, receptors, or DNA. The aniline derivative may also contribute to the compound’s activity by enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activities.

    Aniline Derivatives: Compounds like paracetamol, which is widely used as an analgesic and antipyretic.

Uniqueness

The unique combination of the benzimidazole ring and the aniline derivative in (E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile may confer distinct biological activities or chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-12-5-4-6-14(9-12)19-11-13(10-18)17-20-15-7-2-3-8-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKLXALNVIGRX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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